6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile
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Overview
Description
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 6-position and a methyl group at the 2-position further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylthieno[2,3-d]pyrimidine-4-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced formation of by-products. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile or 6-thio-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced derivatives of the pyrimidine ring are typically formed.
Scientific Research Applications
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral and antimicrobial agents.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine
- 6-Bromo-2-methylthieno[3,2-d]pyrimidine
- 2-Methylthieno[2,3-d]pyrimidine-4-carbonitrile
Uniqueness
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile stands out due to the presence of both a bromine atom and a nitrile group, which confer unique reactivity and potential for diverse chemical modifications. Its ability to undergo various substitution reactions and its potential as a kinase inhibitor make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H4BrN3S |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
6-bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H4BrN3S/c1-4-11-6(3-10)5-2-7(9)13-8(5)12-4/h2H,1H3 |
InChI Key |
MWXKCEWGQGVUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)Br)C#N |
Origin of Product |
United States |
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